3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
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Description
This compound, also known by its IUPAC name 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, has a CAS Number of 1245808-02-9 . It has a molecular weight of 234.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.26 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Allopurinol in Hyperuricemia Prevention and Treatment
Allopurinol, chemically related to 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, has been extensively studied for its role in preventing and treating hyperuricemia, particularly in pediatric patients with various neoplastic diseases. Hyperuricemia, an excess of uric acid in the blood, can lead to complications like uric acid nephropathy. Allopurinol, by inhibiting xanthine oxidase, has shown effectiveness in reducing uric acid levels and preventing the associated complications without significant toxicity, except for occasional mild skin rashes (Krakoff & Murphy, 1968).
Metabolic Studies of Allopurinol
Allopurinol's metabolic disposition has been thoroughly investigated across various species, including humans. The drug is both a substrate and an inhibitor of xanthine oxidase, leading to its conversion to alloxanthine, its primary metabolite. The clearance patterns of allopurinol and its metabolites have been documented, providing insights into its therapeutic effects, particularly in controlling hyperuricemias (Elion, Kovensky, & Hitchings, 1966).
Allopurinol in Gout and Uric Acid Metabolism Disorders
The application of Allopurinol in managing gout, a form of arthritis characterized by excessive uric acid, has been studied. The drug has been successful in lowering serum uric acid concentration and uric acid excretion, making it a valuable treatment for gout-related complications. The studies also delve into its minor side effects and the theoretical complications associated with its use (Ogryzlo et al., 1966).
properties
IUPAC Name |
3-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZSBYUOHAWCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=NC(=NN12)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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